4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid - 1837229-08-9

4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid

Catalog Number: EVT-3248069
CAS Number: 1837229-08-9
Molecular Formula: C13H17NO2
Molecular Weight: 219.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chemical Reactions Analysis
  • Esterification: The carboxylic acid group can react with alcohols to form esters. []
  • Amide formation: The carboxylic acid group can react with amines to form amides. []
  • N-acylation: The secondary amine in the dihydroisoquinoline ring can react with acyl chlorides or anhydrides to form amides. []
  • Salt formation: The carboxylic acid group can react with bases to form salts. []
Applications
  • Drug discovery: Several papers highlight the synthesis and biological evaluation of compounds containing similar structures for their potential as therapeutic agents. These applications range from anticancer [, , ], antimicrobial [, , , ], and anti-inflammatory [, , , ] activities to the development of drugs for treating diabetes [] and pain [].
  • Material science: Compounds with similar structures have been utilized as building blocks for coordination polymers in material science. These polymers exhibit intriguing structural topologies and hold potential for applications in areas like gas storage, catalysis, and sensing. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

    Compound Description: CM398 is a highly selective sigma-2 receptor ligand with demonstrated antinociceptive effects in vivo. In rodent models, it exhibits preferential affinity for the sigma-2 receptor over the sigma-1 receptor and other neurotransmitter receptor sites. CM398 also shows a favorable pharmacokinetic profile, including rapid absorption, good oral bioavailability, and promising analgesic effects in inflammatory pain models. []

    Relevance: CM398 shares a core 3,4-dihydroisoquinoline structure with the target compound, 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid. The key difference lies in the substitution at the nitrogen atom of the tetrahydroisoquinoline moiety. While the target compound features a butyric acid substituent at this position, CM398 contains a more complex butyl chain linked to a benzimidazolone group. This structural modification contributes to the distinct pharmacological properties of CM398. []

N-((trans)-4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

    Compound Description: SB269652 is a bitopic ligand known to act as a negative allosteric modulator of the dopamine D2 receptor (D2R). It binds to one protomer of a D2R dimer and allosterically inhibits dopamine binding at the other protomer. Structural studies on SB269652 have revealed important insights into the determinants of allostery within this compound class. []

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

    Compound Description: This series of compounds represents a novel class of P-glycoprotein (P-gp) inhibitors with the potential to reverse P-gp-mediated multidrug resistance (MDR) in cancer cells. Compound 12k, a notable member of this series, exhibits high potency in reversing doxorubicin resistance, along with low cytotoxicity and a long duration of action. It effectively boosts the potency of other MDR-related cytotoxic agents, increases the intracellular accumulation of doxorubicin, and suppresses P-gp ATPase activity without affecting P-gp expression or interacting with CYP3A4. Additionally, 12k shows favorable pharmacokinetic properties, including good oral bioavailability and a suitable half-life, making it a promising candidate for further development as a MDR reversal agent. []

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

    Compound Description: CP-100,356 is a diaminoquinazoline derivative used as an in vivo probe to evaluate the role of MDR1/BCRP efflux transporters in oral drug absorption. It acts as a dual MDR1/BCRP inhibitor and displays minimal inhibitory activity against major human P450 enzymes, including CYP3A4. In vivo studies have demonstrated its ability to significantly increase the systemic exposure of MDR1 and MDR1/BCRP substrates, highlighting its utility in assessing transporter-mediated drug interactions. []

    Relevance: CP-100,356 shares the 3,4-dihydroisoquinoline core structure with 4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid, although it bears 6,7-dimethoxy substitutions on both the dihydroisoquinoline and quinazoline rings. Additionally, it has a bulky substituent attached to the nitrogen atom of the dihydroisoquinoline, consisting of a 3,4-dimethoxyphenethyl group linked to the quinazoline ring. This specific structural arrangement contributes to the compound's inhibitory activity against MDR1/BCRP transporters. []

Properties

CAS Number

1837229-08-9

Product Name

4-(3,4-dihydroisoquinolin-2(1H)-yl)butanoic acid

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)butanoic acid

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

InChI

InChI=1S/C13H17NO2/c15-13(16)6-3-8-14-9-7-11-4-1-2-5-12(11)10-14/h1-2,4-5H,3,6-10H2,(H,15,16)

InChI Key

CAMWYBVWBNGDNO-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCCC(=O)O

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.